Tiopronin-d3

概要

説明

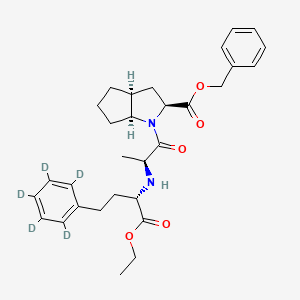

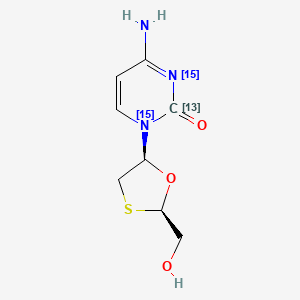

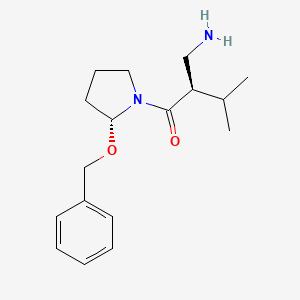

Tiopronin-d3 is a deuterated form of tiopronin, a thiol-containing compound primarily used in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine in the urine, leading to kidney stone formation . This compound is often used as an internal standard in analytical chemistry due to its stable isotopic composition .

作用機序

Target of Action

Tiopronin-d3, a deuterium-labeled form of Tiopronin, primarily targets cystine in the body . Cystine is an amino acid that, in high concentrations, can lead to the formation of kidney stones in a condition known as cystinuria .

Mode of Action

This compound interacts with cystine through a thiol-disulfide exchange . This interaction forms a water-soluble mixed disulfide complex, reducing the amount of sparingly soluble cystine . By reducing urinary cystine concentrations below the solubility limit, this compound helps reduce cystine stone formation .

Biochemical Pathways

The biochemical pathway affected by this compound is the cystine metabolic pathway . The formation of a water-soluble mixed disulfide complex with cystine alters the solubility of cystine, preventing its precipitation and subsequent formation of kidney stones .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of this compound is reached after 3-6 hours . It has a long terminal half-life of 53 hours for total Tiopronin . Tiopronin measured as unbound (non-protein-bound) drug disappears more rapidly from plasma, with a calculated half-life of 18 hours . The absolute bioavailability of this compound is 63% .

Result of Action

The primary result of this compound action is the prevention of kidney stone formation in patients with severe homozygous cystinuria . By reducing the concentration of cystine in urine, this compound controls the rate of cystine precipitation and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of absorption and the overall bioavailability of the drug can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the efficacy of this compound can be enhanced when used in combination with other measures such as increased fluid intake, decreased sodium and protein intake, and urinary alkalinization .

生化学分析

Biochemical Properties

Tiopronin-d3 interacts with various biomolecules. It reduces free radical production by murine macrophages and granulocytes in vitro in a dose-dependent manner . This compound can selectively bind to DNA-stabilized silver nanoclusters (DNA–AgNCs) to form a stable Ag-S bond .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces expression of hypoxia-inducible factor 1alpha (HIF-1alpha) and increases VEGF secretion in human colon carcinoma cells . In a rat model of colitis, rectal administration of this compound reduces myeloperoxidase activity and pro-inflammatory cytokine production in the colon .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of a stable Ag-S bond with DNA–AgNCs is one such interaction .

準備方法

Synthetic Routes and Reaction Conditions

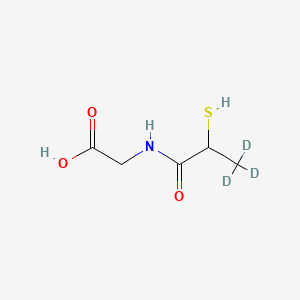

The preparation of tiopronin-d3 involves the incorporation of deuterium atoms into the tiopronin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated glycine with 2-mercaptopropionic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes steps such as lyophilization, pH adjustment, and stabilization to ensure high purity and stability of the final product .

化学反応の分析

Types of Reactions

Tiopronin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide-linked complexes.

Reduction: It can act as a reducing agent, particularly in thiol-disulfide exchange reactions.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol can be used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide.

Major Products

The major products formed from these reactions include disulfide-linked complexes and various substituted derivatives of this compound .

科学的研究の応用

Tiopronin-d3 has a wide range of scientific research applications, including:

Analytical Chemistry: Used as an internal standard for the quantification of tiopronin in biological samples using techniques like liquid chromatography-mass spectrometry.

Biology and Medicine: Investigated for its potential use in treating conditions such as rheumatoid arthritis and heavy metal poisoning.

類似化合物との比較

Similar Compounds

D-penicillamine: Similar in use and efficacy but associated with more adverse effects.

Acetylcysteine: Another thiol-containing compound used as a mucolytic agent and in the treatment of acetaminophen overdose.

Bucillamine: A derivative of tiopronin with additional thiol groups, used in the treatment of rheumatoid arthritis.

Uniqueness

Tiopronin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to form stable complexes with cystine and other metal ions also distinguishes it from other similar compounds .

特性

IUPAC Name |

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

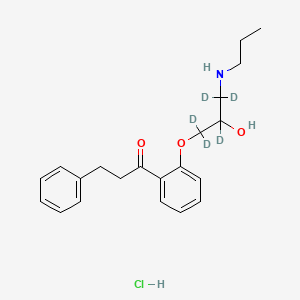

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

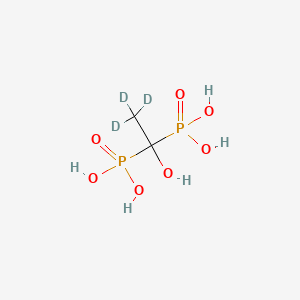

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)

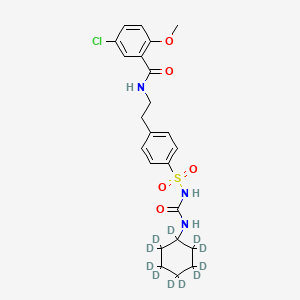

![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)